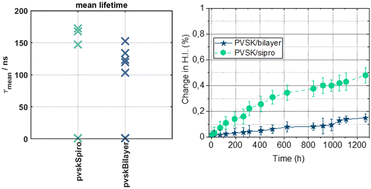An Fe3O4 based hole transport bilayer for efficient and stable perovskite solar cells†
Energy Advances Pub Date: 2023-09-26 DOI: 10.1039/D3YA00014A
Abstract
The hole transport layer (HTL) critically affects the photovoltaic performance and stability of metal halide perovskite solar cells (PSCs). So far, spiro-OMeTAD remains the most successful HTL; however, concerns remain regarding the stability of the PSCs using a spiro-OMeTAD based HTL. Herein, we report an inorganic–organic Fe3O4/spiro-OMeTAD bilayer HTL that not only shows a superior device performance than a pristine spiro-OMeTAD counterpart but also an enhanced shelf-life stability. The experimental results show that the inclusion of an Fe3O4 layer between the perovskite and the spiro-OMeTAD reduces the surface roughness, which in turn leads to the formation of a smooth and pin-hole free HTL. The bilayer HTL design improves charge extraction and also reduces the interfacial trap density, as demonstrated by steady-state and time-resolved photoluminescence and space charge limited current measurements, respectively. The Fe3O4/spiro-OMeTAD bi-layer HTL demonstrated significant enhancement in photovoltaic performance, such as 11% higher power conversion efficiency (PCE) than the reference device, and also exhibited long-term shelf-life stability by retaining 89% of its initial PCE after around 1300 hours. Our study proposes a simplistic strategy for the fabrication of efficient and stable PSCs by employing the inorganic–organic stack architecture of HTLs.


Recommended Literature
- [1] Oligo-ethylene-glycol based thin-film composite nanofiltration membranes for effective separation of mono-/di-valent anions†
- [2] Asymmetric synthesis of hetero-1,2,3,4,5-pentasubstituted ferrocenes†
- [3] Palladium-catalyzed enantioselective C(sp2)–H arylation of ferrocenyl ketones enabled by a chiral transient directing group†
- [4] The enantiomers of syn-2,3-difluoro-4-aminobutyric acid elicit opposite responses at the GABAC receptor†
- [5] Fabrication of a versatile chitosan nanocomposite hydrogel impregnated with biosynthesized silver nanoparticles using Sapindus mukorossi: characterization and applications
- [6] Effect of crystal orientation on the segregation of aliovalent dopants at the surface of La0.6Sr0.4CoO3†
- [7] Development and evaluation of UHMWPE/woven fabric composite microfiltration membranes via thermally induced phase separation
- [8] Future issues
- [9] Simultaneous detection of three gynecological tumor biomarkers in clinical serum samples using an ICP-MS-based magnetic immunoassay
- [10] Construction of nanocage-structured heterogeneous binary metal sulfides via step-by-step confined growth for boosted lithium storage properties†

Journal Name:Energy Advances
Research Products
-
CAS no.: 2842-63-9
-
CAS no.: 530-46-1
-
CAS no.: 2516-40-7
-
CAS no.: 79-97-0
-
CAS no.: 2587-81-7
-
N-(2-Cyanoethyl)-N-methylaniline
CAS no.: 94-34-8
-
Methyl 4-(bromomethyl)benzoate
CAS no.: 2417-72-3
-
CAS no.: 2607-06-9









